molecular formula C11H14N2O2 B1680305 Pheneturide CAS No. 90-49-3

Pheneturide

Cat. No. B1680305
CAS RN: 90-49-3
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class . It can be conceptually formed in the body as a metabolic degradation product from phenobarbital . It is considered to be obsolete and is now seldom used .


Synthesis Analysis

The biotransformation of pheneturide was studied in humans and in rats . Human volunteers received a single oral dose of 10mg/kg of pheneturide and the rats were given repeated doses of 250 mg/kg . The substances contained in the analyzed preparations were identified by reverse-phase HPLC with UV and high-resolution mass spectrometric detection, capillary zone electrolysis, and head-space solid-phase microextraction followed by GC–MS .


Molecular Structure Analysis

Pheneturide has a molecular formula of C11H14N2O2 . Its average mass is 206.241 Da and its monoisotopic mass is 206.105530 Da . The structure of Pheneturide is also available as a 2D Mol file .


Chemical Reactions Analysis

Pheneturide is stable in solid dosage forms, whereas in liquid dosage forms it is partially degraded . Two degradation products were identified in a 57-year-old solution: pheneturide and 3-aminopentanoic acid .


Physical And Chemical Properties Analysis

Pheneturide is a solid substance . It has a solubility of >250 mg/mL in DMSO . Its chemical formula is C11H14N2O2 and its molecular weight is 206.24 .

Scientific Research Applications

1. Raman Spectroscopy and Graphene Research

Pheneturide, like other sp(2)-bonded carbon allotropes, can be studied using Raman spectroscopy, a technique pivotal in graphene research. This method is crucial for understanding the properties of graphene, which include layer orientation, edge types, and the impact of various perturbations such as doping and strain. This understanding is beneficial for exploring the applications of graphene in various fields (Ferrari & Basko, 2013).

2. Graphene Field-Effect Transistors (GFETs)

Graphene Field-Effect Transistors (GFETs), which can be studied with materials like Pheneturide, have shown potential in detecting pH levels and protein adsorptions. This feature could be pivotal in developing sensitive sensors for various biomedical and environmental monitoring applications (Ohno et al., 2009).

3. Graphene in Biomedicine

Pheneturide's relevance extends to the biomedical application of graphene-based nanomaterials (GBNs). GBNs are employed in drug delivery, disease therapy, and bioimaging. However, the potential environmental and health risks associated with GBNs are also a critical area of ongoing research (Dasari Shareena et al., 2018).

4. Graphene-Based Nanostructures

The study of graphene and graphene-based nanostructures, where Pheneturide can be relevant, includes applications in flexible conductive films, printed electronics, and energy storage devices. These applications demonstrate the material's versatility and potential for revolutionizing various industrial sectors (Nguyen & Nguyễn, 2016).

5. Graphene in Tissue Engineering

In tissue engineering, graphene-based materials, potentially including Pheneturide, are used for developing scaffolds for tissue regeneration. This application leverages graphene's biocompatibility and unique physical properties for advancements in regenerative medicine (Shin et al., 2016).

Safety And Hazards

Pheneturide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity Category 4 . It is harmful if swallowed . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Pheneturide .

properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pheneturide

CAS RN

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
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Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
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Record name Pheneturide
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URL https://www.drugbank.ca/drugs/DB13362
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Record name Ethylphenylacetylurea
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Record name Ethylphenacemide
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Record name PHENETURIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
RL Galeazzi, M Egli, N Wad - Journal of Pharmacokinetics and …, 1979 - Springer
… The wavelength 205 nm was selected instead of the absorption maxima of pheneturide as … interference in the determination of pheneturide. The recovery of pheneturide was found to be …
Number of citations: 10 link.springer.com
HI Hershon, M Parsonage - The Lancet, 1969 - Elsevier
… The anticonvulsant properties of diazepam and pheneturide … and 31% of those receiving pheneturide had a satisfactory … This was equally so for both diazepam and pheneturide. The …
Number of citations: 15 www.sciencedirect.com
J Vachta, K Valter, P Gold-Aubert - European journal of drug metabolism …, 1986 - Springer
The biotransformation of pheneturide was studied in humans and in the rat. Human volunteers received a single oral dose of 10mg/kg of pheneturide and the rats were given repeated …
Number of citations: 4 link.springer.com
CJ Vas, MJ Parsonage - Acta Neurologica Scandinavica, 1967 - Wiley Online Library
Pheneturide, a decarbooxylation product of phenobarbitone, is a member of the group of acetylureas differing from the earlier introduced compound phenacemide (phenylacetylurea) in …
Number of citations: 19 onlinelibrary.wiley.com
B Byrne, R Rothchild - Chirality: The Pharmacological …, 1999 - Wiley Online Library
The anticonvulsant pheneturide, PNT, has been studied by 300 MHz 1 H NMR in CDCl 3 at ambient temperatures with the achiral lanthanide shift reagent (LSR) Eu(FOD) 3 , and with …
Number of citations: 9 onlinelibrary.wiley.com
AN Latham, A Richens - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… As these results suggested that pheneturide was … pheneturide were matched inpairs with eleven patients having almost identical drug treatment with the exception of pheneturide. Age …
Number of citations: 11 www.ncbi.nlm.nih.gov
N Wad - Journal of liquid chromatography, 1988 - Taylor & Francis
Total pheneturide (PTE) was isolated from serum by preparative high-performance liquid chromatography (HPLC). A reversed-phase column was used. The total PTE collected was …
Number of citations: 7 www.tandfonline.com
FB Gibberd, DM Park, G Scott, MJ Gawel… - Journal of Neurology …, 1982 - jnnp.bmj.com
… pheneturide and 37 receiving phenytoin. Skin disorders, including rashes were seen in nine patients on pheneturide and by … early in 19 patients receiving pheneturide and in 10 of those …
Number of citations: 8 jnnp.bmj.com
CD Ward - Journal of Neurology, Neurosurgery & Psychiatry, 1978 - jnnp.bmj.com
… pheneturide should not be considered occasionally as an alternative to a benzodiazepine. In one comparative study of the use of pheneturide and diazepam in epilepsy, pheneturide …
Number of citations: 3 jnnp.bmj.com
JW Rassam, G Anderson - British Medical Journal, 1975 - ncbi.nlm.nih.gov
O'Flanagan (1 February, p. 269) to use clonazepam will be gratefully evaluated. Recently three patients who have been on fluphenazine decanoate developed extra-pyramidal side …
Number of citations: 2 www.ncbi.nlm.nih.gov

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